Cas no 1034131-06-0 (7-bromo-1-methyl-1H,2H,4H-pyrido3,2-d1,3oxazine-2,4-dione)

7-Bromo-1-methyl-1H,2H,4H-pyrido[3,2-d][1,3]oxazine-2,4-dione is a heterocyclic compound featuring a fused pyrido-oxazine core with a bromine substituent. This structure imparts reactivity suitable for further functionalization, making it valuable in synthetic organic chemistry and pharmaceutical research. The bromine atom enhances its utility as an intermediate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of diverse substituents. The methyl group at the 1-position contributes to stability while maintaining reactivity. Its rigid bicyclic framework may also serve as a scaffold for bioactive molecule design. The compound is typically handled under controlled conditions due to its potential sensitivity.
7-bromo-1-methyl-1H,2H,4H-pyrido3,2-d1,3oxazine-2,4-dione structure
1034131-06-0 structure
Product name:7-bromo-1-methyl-1H,2H,4H-pyrido3,2-d1,3oxazine-2,4-dione
CAS No:1034131-06-0
MF:C8H5BrN2O3
Molecular Weight:257.040900945663
MDL:MFCD30502951
CID:5685536
PubChem ID:57671510

7-bromo-1-methyl-1H,2H,4H-pyrido3,2-d1,3oxazine-2,4-dione 化学的及び物理的性質

名前と識別子

    • 1034131-06-0
    • 7-bromo-1-methyl-1H,2H,4H-pyrido[3,2-d][1,3]oxazine-2,4-dione
    • SCHEMBL2582009
    • EN300-24478749
    • 7-bromo-1-methyl-1h-pyrido[3,2-d][1,3]oxazine-2,4-dione
    • 7-Bromo-1-methyl-2H-pyrido[3,2-d][1,3]oxazine-2,4(1H)-dione
    • 2H-Pyrido[3,2-d][1,3]oxazine-2,4(1H)-dione, 7-bromo-1-methyl-
    • 7-bromo-1-methyl-1H,2H,4H-pyrido[3,2-d][1,3]oxa zine-2,4-dione
    • 7-bromo-1-methyl-1H,2H,4H-pyrido3,2-d1,3oxazine-2,4-dione
    • MDL: MFCD30502951
    • インチ: 1S/C8H5BrN2O3/c1-11-5-2-4(9)3-10-6(5)7(12)14-8(11)13/h2-3H,1H3
    • InChIKey: FJZDZLFYNBBVMX-UHFFFAOYSA-N
    • SMILES: BrC1=CN=C2C(=O)OC(N(C)C2=C1)=O

計算された属性

  • 精确分子量: 255.94835g/mol
  • 同位素质量: 255.94835g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 14
  • 回転可能化学結合数: 0
  • 複雑さ: 284
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.2
  • トポロジー分子極性表面積: 59.5Ų

じっけんとくせい

  • 密度みつど: 1.826±0.06 g/cm3(Predicted)
  • Boiling Point: 384.4±52.0 °C(Predicted)
  • 酸度系数(pKa): -2.30±0.20(Predicted)

7-bromo-1-methyl-1H,2H,4H-pyrido3,2-d1,3oxazine-2,4-dione Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-24478749-10.0g
7-bromo-1-methyl-1H,2H,4H-pyrido[3,2-d][1,3]oxazine-2,4-dione
1034131-06-0 95%
10.0g
$4667.0 2024-06-19
Enamine
EN300-24478749-0.25g
7-bromo-1-methyl-1H,2H,4H-pyrido[3,2-d][1,3]oxazine-2,4-dione
1034131-06-0 95%
0.25g
$538.0 2024-06-19
Enamine
EN300-24478749-0.5g
7-bromo-1-methyl-1H,2H,4H-pyrido[3,2-d][1,3]oxazine-2,4-dione
1034131-06-0 95%
0.5g
$847.0 2024-06-19
1PlusChem
1P024084-250mg
7-bromo-1-methyl-1H,2H,4H-pyrido[3,2-d][1,3]oxazine-2,4-dione
1034131-06-0 95%
250mg
$727.00 2023-12-26
1PlusChem
1P024084-1g
7-bromo-1-methyl-1H,2H,4H-pyrido[3,2-d][1,3]oxazine-2,4-dione
1034131-06-0 95%
1g
$1405.00 2023-12-26
Enamine
EN300-24478749-5g
7-bromo-1-methyl-1H,2H,4H-pyrido[3,2-d][1,3]oxazine-2,4-dione
1034131-06-0 95%
5g
$3147.0 2023-09-15
Aaron
AR0240GG-2.5g
7-bromo-1-methyl-1H,2H,4H-pyrido[3,2-d][1,3]oxazine-2,4-dione
1034131-06-0 95%
2.5g
$2950.00 2025-02-15
Aaron
AR0240GG-10g
7-bromo-1-methyl-1H,2H,4H-pyrido[3,2-d][1,3]oxazine-2,4-dione
1034131-06-0 95%
10g
$6443.00 2023-12-16
Aaron
AR0240GG-50mg
7-bromo-1-methyl-1H,2H,4H-pyrido[3,2-d][1,3]oxazine-2,4-dione
1034131-06-0 95%
50mg
$372.00 2025-02-15
Aaron
AR0240GG-5g
7-bromo-1-methyl-1H,2H,4H-pyrido[3,2-d][1,3]oxazine-2,4-dione
1034131-06-0 95%
5g
$4353.00 2025-02-15

7-bromo-1-methyl-1H,2H,4H-pyrido3,2-d1,3oxazine-2,4-dione 関連文献

7-bromo-1-methyl-1H,2H,4H-pyrido3,2-d1,3oxazine-2,4-dioneに関する追加情報

Research Briefing on 7-Bromo-1-methyl-1H,2H,4H-pyrido[3,2-d][1,3]oxazine-2,4-dione (CAS: 1034131-06-0): Recent Advances and Applications

The compound 7-bromo-1-methyl-1H,2H,4H-pyrido[3,2-d][1,3]oxazine-2,4-dione (CAS: 1034131-06-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This heterocyclic scaffold, characterized by a fused pyrido-oxazine-dione core, serves as a versatile intermediate for the synthesis of bioactive molecules targeting various disease pathways. Recent studies have explored its role in modulating enzyme activity, particularly in the context of kinase inhibition and DNA damage response, positioning it as a promising candidate for drug development.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy as a selective inhibitor of cyclin-dependent kinases (CDKs), specifically CDK2 and CDK9, which are critical regulators of cell cycle progression and transcription. The bromo-substituent at the 7-position was found to enhance binding affinity through hydrophobic interactions with the kinase ATP-binding pocket, while the methyl group at the 1-position improved metabolic stability. Molecular docking simulations revealed a unique binding mode distinct from classical CDK inhibitors, suggesting potential for overcoming drug resistance in cancer therapies.

Further investigations into its mechanism of action, as reported in Bioorganic & Medicinal Chemistry Letters, highlighted the compound's ability to induce apoptosis in triple-negative breast cancer cell lines (MDA-MB-231) at low micromolar concentrations (IC50 = 1.8 μM). Structural-activity relationship (SAR) studies identified the oxazine-dione moiety as essential for maintaining potency, with modifications at the 2- and 4-positions significantly altering target specificity. These findings underscore the compound's potential as a lead structure for oncology drug discovery.

Beyond oncology applications, recent patent filings (WO2023056789A1) describe derivatives of 1034131-06-0 as novel antiviral agents, particularly against RNA viruses such as SARS-CoV-2 and influenza. The electron-withdrawing properties of the dione system appear to interfere with viral RNA polymerase processivity, while the bromo-substituent contributes to membrane permeability. This dual mechanism presents an innovative approach to addressing viral resistance challenges in current therapeutics.

Synthetic methodologies for 7-bromo-1-methyl-1H,2H,4H-pyrido[3,2-d][1,3]oxazine-2,4-dione have also advanced significantly. A 2024 Organic Process Research & Development publication detailed a scalable, metal-free synthesis route employing a cascade cyclization of 2-amino-5-bromonicotinic acid derivatives under mild conditions, achieving an 82% yield with excellent purity (>99%). This process innovation addresses previous limitations in large-scale production, facilitating further preclinical evaluation of this compound class.

In conclusion, the growing body of research on 1034131-06-0 and its derivatives demonstrates broad therapeutic potential across multiple disease areas. The unique physicochemical properties of this scaffold, combined with recent synthetic advances, position it as a valuable platform for next-generation drug discovery. Future studies should focus on optimizing pharmacokinetic profiles and evaluating combination therapies to fully realize its clinical potential.

おすすめ記事

推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Amadis Chemical Company Limited
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Amadis Chemical Company Limited
pengshengyue
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
pengshengyue
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD